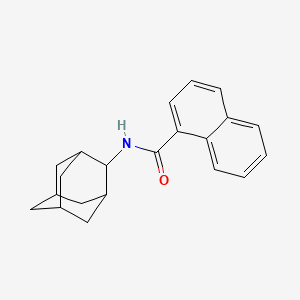
N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to act through a number of different pathways. It has been shown to inhibit the activity of caspase-3, an enzyme that plays a key role in apoptosis, as well as to increase the expression of neurotrophic factors such as BDNF and GDNF.
Biochemical and Physiological Effects:
Studies have shown that this compound 3466B has a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, as well as to reduce the production of reactive oxygen species. It has also been shown to improve mitochondrial function and to increase the expression of genes involved in energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B for lab experiments is its high potency and specificity. It has been shown to be effective at relatively low concentrations, making it a useful tool for studying the mechanisms underlying neurodegenerative diseases. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area of interest is the development of more potent and specific analogs of this compound 3466B, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the mechanisms underlying its effects and to identify any potential side effects or limitations.
Aplicaciones Científicas De Investigación
N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to have a range of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been found to protect neurons from oxidative stress and apoptosis, both of which are key factors in the development of these diseases.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14-9-8-12-17(15(14)2)20(24(3,22)23)13-18(21)19-16-10-6-4-5-7-11-16/h8-9,12,16H,4-7,10-11,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWVKJMEVOKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3552188.png)

![N~2~-(4-ethylphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3552200.png)
![N-{3-[(3-bromobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3552208.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552222.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3552225.png)

![2-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552240.png)
![2-{3-[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3552245.png)
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3552256.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3552268.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3552275.png)
![ethyl 4-[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3552276.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3552283.png)